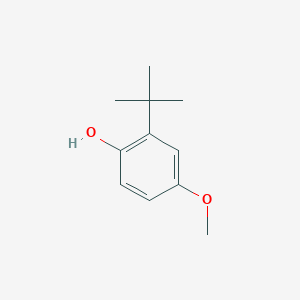

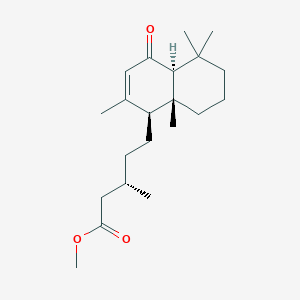

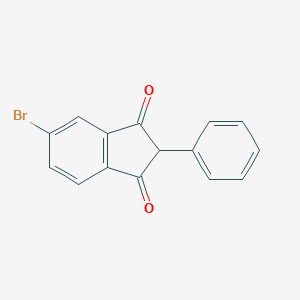

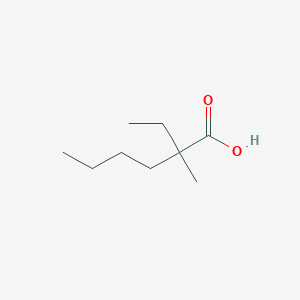

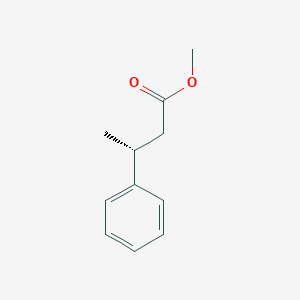

Methyl (R)-3-phenylbutyrate

Descripción general

Descripción

Methyl (R)-3-phenylbutyrate is a chemical compound with notable applications and interest in scientific research due to its unique molecular structure and properties. Although specific literature directly addressing Methyl (R)-3-phenylbutyrate is limited, various studies on closely related compounds offer insights into synthesis methods, molecular structure analyses, chemical reactions, and physical and chemical properties relevant to understanding this compound.

Synthesis Analysis

Research on related compounds, such as methyl 3-oxo-2-phenylbutyrate and its derivatives, provides insight into potential synthesis pathways that could be applicable to Methyl (R)-3-phenylbutyrate. These methods involve complex reactions such as de-esterification, decarboxylation, and regiospecific cycloaddition, highlighting the synthetic versatility and complexity of these chemical species (Tsujikawa et al., 2021).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of related compounds have been extensively studied using methods like density functional theory (DFT), which provides a framework for predicting the behavior and properties of Methyl (R)-3-phenylbutyrate. Studies demonstrate the correlation between experimental values and theoretical predictions, indicating the reliability of these methods in understanding the molecular structure (Espinoza-Hicks et al., 2012).

Chemical Reactions and Properties

Research on compounds like methyl (R)-phenylglycinate and its ortho functionalization underscores the chemical reactivity and potential transformations of Methyl (R)-3-phenylbutyrate. These studies reveal the ability to introduce various functional groups through reactions such as oxidative coupling, suggesting a breadth of chemical properties and reactivity patterns that may be explored (Nieto et al., 2009).

Physical Properties Analysis

Investigations into the crystallization behavior and physical state of related chemical entities, such as (±)-3-methyl-2-phenylbutyramide, offer insights into the physical properties of Methyl (R)-3-phenylbutyrate. These studies reveal the formation of different polymorphic forms and the stability of these structures, which are crucial for understanding the physical characteristics of the compound (Khandavilli et al., 2018).

Aplicaciones Científicas De Investigación

Precursor to Phenylacetone : Methyl 3-oxo-2-phenylbutyrate (MAPA) is a potential precursor of phenylacetone (P2P), which is used to synthesize amphetamine and methamphetamine. The conversion of MAPA to P2P has been studied under acidic and basic conditions, highlighting its role in illicit drug synthesis (Tsujikawa et al., 2021).

Conformational Studies : Research has been conducted on the conformational distribution of similar compounds such as 2-methyl-3-phenylpropionic acid and 2-phenylbutyric acid, including their methyl esters, using NMR spectroscopy. This provides insights into the structural behavior of these compounds (Spassov & Stefanova, 1979).

Anti-Cancer Agent : Sodium phenylbutyrate, a related compound, is a histone deacetylase inhibitor with applications as an anti-cancer agent, particularly in breast cancer treatment. Studies have shown its role in modifying the methylation pattern of cancer cells (Sabit et al., 2016).

Treatment for ALS : Sodium phenylbutyrate-taurursodiol combination has been evaluated for its efficacy and safety in persons with amyotrophic lateral sclerosis (ALS). The study indicates slower functional decline in patients treated with this combination (Paganoni et al., 2020).

Neuroprotective Effects : Phenylbutyrate has shown neuroprotective effects against neurotoxicity in models of Parkinson's disease, suggesting its potential in treating neurodegenerative diseases (Gárdián et al., 2007).

Metabolism Study : The metabolism of phenylbutyrate in humans leads to phenylbutyrylglutamine, a newly identified metabolite, highlighting the compound's metabolic pathways (Comte et al., 2002).

Enantiomeric Purity in Drug Synthesis : Ethyl (R)-2-hydroxy-4-phenylbutyrate, an intermediate in the production of angiotensin-converting enzyme inhibitors, is prepared via the microbial reduction of ethyl 2-oxo-4-phenylbutyrate, demonstrating the importance of enantiomeric purity in drug synthesis (Zhang et al., 2009).

Safety And Hazards

This would involve studying the compound’s toxicity, potential health effects, and safety precautions that need to be taken while handling it.

Direcciones Futuras

This would involve a discussion of the potential applications of the compound and areas of future research.

Please note that the availability of this information would depend on the extent of research conducted on the specific compound. For a less-studied compound, some of this information might not be available. If you have a different compound or a more specific question about this compound, feel free to ask!

Propiedades

IUPAC Name |

methyl (3R)-3-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(8-11(12)13-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWKGCIHFICHAC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)OC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (R)-3-phenylbutyrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.